molecular formula C10H11N3O B12836144 7-Methoxyquinoline-3,4-diamine

7-Methoxyquinoline-3,4-diamine

Cat. No.: B12836144
M. Wt: 189.21 g/mol
InChI Key: WSIJBHNJVUKWTH-UHFFFAOYSA-N
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Description

7-Methoxyquinoline-3,4-diamine is a heterocyclic aromatic organic compound that belongs to the quinoline family It is characterized by the presence of a methoxy group at the 7th position and two amino groups at the 3rd and 4th positions on the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxyquinoline-3,4-diamine typically involves multi-step reactions starting from readily available precursors.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize catalytic processes and controlled reaction conditions to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 7-Methoxyquinoline-3,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit diverse chemical and biological properties .

Mechanism of Action

The mechanism of action of 7-Methoxyquinoline-3,4-diamine involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes and receptors, inhibiting their activity and leading to various therapeutic effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

    7-Methoxyquinoline: Lacks the amino groups but shares the methoxy group at the 7th position.

    3,4-Diaminoquinoline: Lacks the methoxy group but has amino groups at the 3rd and 4th positions.

    7-Methoxy-4-chloroquinoline: Contains a chloro group instead of amino groups.

Uniqueness: 7-Methoxyquinoline-3,4-diamine is unique due to the presence of both methoxy and amino groups on the quinoline ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

7-methoxyquinoline-3,4-diamine

InChI

InChI=1S/C10H11N3O/c1-14-6-2-3-7-9(4-6)13-5-8(11)10(7)12/h2-5H,11H2,1H3,(H2,12,13)

InChI Key

WSIJBHNJVUKWTH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC=C(C(=C2C=C1)N)N

Origin of Product

United States

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